Home > Products > Screening Compounds P29435 > Tafamidis meglumine
Tafamidis meglumine - 951395-08-7

Tafamidis meglumine

Catalog Number: EVT-283105
CAS Number: 951395-08-7
Molecular Formula: C21H24Cl2N2O8
Molecular Weight: 503.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tafamidis meglumine is the meglumine salt form of Tafamidis, a small molecule classified as a pharmacological chaperone. [] This compound exhibits potential disease-modifying activity by selectively binding to and stabilizing both wild-type and variant transthyretin (TTR). [] Its primary role in scientific research revolves around its ability to inhibit TTR amyloid fibril formation, thereby impacting the progression of TTR amyloidosis.

Future Directions
  • Optimizing dosing regimens: Further research is needed to refine dosing strategies to maximize therapeutic benefits while minimizing potential risks. [, ]
  • Investigating combination therapies: Exploring the potential for combining Tafamidis meglumine with other therapeutic agents, such as gene therapies or amyloid fibril destructuration agents, could lead to more comprehensive treatment strategies. [, , , ]
  • Developing novel TTR stabilizers: Building on the success of Tafamidis meglumine, research into developing next-generation TTR stabilizers with enhanced efficacy and pharmacokinetic profiles could further improve treatment options. [, ]
  • Elucidating the role of TTR stabilization in the central nervous system: Investigating the impact of Tafamidis meglumine on TTR stabilization within the cerebrospinal fluid could provide insights into its potential role in addressing central nervous system manifestations of TTR amyloidosis. []

Tafamidis free acid

Compound Description: Tafamidis free acid is a small molecule that acts as a transthyretin (TTR) stabilizer. Similar to its meglumine salt form (Tafamidis meglumine), it binds to TTR, preventing tetramer dissociation and subsequent amyloid fibril formation. It is bioequivalent to Tafamidis meglumine 80 mg when administered as a single 61 mg oral dose. [, ]

Relevance: Tafamidis free acid is a different salt form of Tafamidis meglumine, sharing the same core chemical structure and mechanism of action. It offers a more convenient dosing regimen for patients with ATTR-CM. [, ]

Thyroxine (T4)

Compound Description: Thyroxine, also known as T4, is a naturally occurring hormone produced by the thyroid gland. It plays a crucial role in regulating metabolism. Interestingly, T4 also exhibits the ability to bind to transthyretin (TTR). []

Relevance: Thyroxine's natural ability to bind TTR highlights the protein's inherent capacity for ligand binding. Tafamidis meglumine, with its superior binding affinity, exploits this property to achieve therapeutic TTR stabilization. []

Inotersen

Compound Description: Inotersen is an antisense oligonucleotide designed to inhibit the production of transthyretin (TTR). It works by binding to TTR messenger RNA, leading to its degradation and ultimately reducing the amount of TTR protein produced by the liver. [, ]

Relevance: While both Inotersen and Tafamidis meglumine target TTR, they employ distinct mechanisms of action. Inotersen aims to reduce TTR production, whereas Tafamidis meglumine focuses on stabilizing existing TTR tetramers to prevent amyloid formation. [, ]

Patisiran

Compound Description: Patisiran is another RNA interference therapeutic agent targeting transthyretin (TTR). It is a small interfering RNA (siRNA) encapsulated in lipid nanoparticles that, upon administration, specifically target and degrade TTR mRNA in the liver, thereby reducing the production of both wild-type and mutant TTR protein. [, , ]

Relevance: Patisiran and Tafamidis meglumine represent two different therapeutic strategies for treating ATTR amyloidosis. Patisiran, by inhibiting TTR production, offers an alternative to Tafamidis meglumine's TTR stabilization approach. [, , ]

Source and Classification

Tafamidis is derived from benzoxazole derivatives and is classified under pharmacological agents known as transthyretin kinetic stabilizers. It has been specifically developed to address the pathological consequences of transthyretin misfolding in patients with hereditary and wild-type forms of amyloidosis . The compound is available in various forms, including tafamidis meglumine, which enhances its solubility and bioavailability.

Synthesis Analysis

Methods and Technical Details

The synthesis of tafamidis meglumine has evolved through various methodologies aimed at improving yield and purity. One notable approach involves the cyclization of an amide intermediate derived from 4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid in the presence of acetic acid and a sulfonic acid catalyst, such as p-toluenesulfonic acid. This method has been shown to produce high yields with minimal side products .

A recent patent outlines a more efficient two-step process for synthesizing tafamidis meglumine. Initially, a tafamidis acetic acid adduct is formed, which can then be converted into the meglumine adduct by utilizing aprotic organic solvents followed by aqueous conditions. This method not only simplifies the synthesis but also enhances the crystallinity and stability of the resultant product .

Molecular Structure Analysis

Structure and Data

Tafamidis meglumine exhibits a complex molecular structure characterized by its ability to interact with transthyretin. The molecular formula for tafamidis is C14_{14}H14_{14}Cl2_{2}N2_{2}O3_{3}, while its molecular weight is approximately 300.17 g/mol . The compound forms stable crystalline structures, which can be analyzed using techniques such as powder X-ray diffraction. Notably, tafamidis meglumine can be identified by specific diffraction peaks at angles of 12.2°, 23.0°, and 25.5° .

Chemical Reactions Analysis

Reactions and Technical Details

Tafamidis undergoes several chemical reactions during its synthesis and metabolic processes. The primary reaction involves the stabilization of the transthyretin protein through binding at its thyroxine-binding sites. This interaction prevents the dissociation of the tetramer into potentially harmful monomers that contribute to amyloid fibril formation .

In terms of synthesis, reactions involving acetic acid adducts are crucial for producing tafamidis meglumine. The adduct interchange reaction allows for efficient conversion between different salt forms while maintaining high purity levels .

Mechanism of Action

Process and Data

The mechanism by which tafamidis exerts its therapeutic effects involves stabilizing the tetrameric form of transthyretin. By binding selectively to this protein, tafamidis inhibits its dissociation into monomers that can misfold and aggregate into amyloid fibrils. This action slows down the progression of diseases associated with transthyretin amyloidosis, such as cardiomyopathy and peripheral neuropathy .

Pharmacokinetic studies indicate that tafamidis is highly bound to plasma proteins (over 99% binding) and undergoes glucuronidation as its primary metabolic pathway. The drug's half-life averages around 59 hours, allowing for sustained therapeutic effects over time .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tafamidis meglumine exhibits several notable physical properties:

  • Solubility: Highly soluble in aqueous solutions due to its meglumine component.
  • Stability: Maintains structural integrity under various conditions, making it suitable for pharmaceutical formulations.
  • Crystallinity: Crystalline forms can be produced with high purity, enhancing bioavailability.

Chemical properties include its ability to form stable complexes with transthyretin, which is essential for its function as a kinetic stabilizer .

Applications

Scientific Uses

Tafamidis meglumine has significant applications in clinical settings:

  • Treatment of Transthyretin Amyloidosis: It is specifically approved for managing both cardiomyopathy (ATTR-CM) and peripheral neuropathy (ATTR-PN) resulting from transthyretin misfolding.
  • Research Applications: Tafamidis serves as a model compound in studies exploring protein stabilization mechanisms and amyloidogenesis.
Molecular Pathogenesis of Transthyretin Amyloidosis

Transthyretin Tetramer Destabilization Mechanisms in Hereditary and Wild-Type ATTR

Transthyretin (TTR) is a homotetrameric protein (55 kDa) synthesized primarily in the liver, functioning as a transporter of thyroxine and retinol-binding protein. Its pathogenic dissociation into monomers—the rate-limiting step in amyloidogenesis—occurs through distinct mechanisms in hereditary (ATTRv) and wild-type (ATTRwt) amyloidosis [2] [5].

In ATTRv, genetic mutations (e.g., V30M, V122I) introduce steric clashes or disrupt hydrogen bonding at the dimer-dimer interface. This reduces thermodynamic stability, accelerating tetramer dissociation into misfolded monomers. The V122I variant, prevalent in 3.5% of the African American population, exemplifies this mechanism by weakening hydrophobic core interactions, predisposing to early-onset cardiac amyloidosis [1] [3]. For ATTRwt, age-related post-translational modifications (e.g., oxidation of cysteine residues) promote kinetic instability. Recent studies using urea denaturation assays demonstrate significantly lower residual tetramer ratios in ATTRwt-CM patients (62.5% vs. 65.8% in controls; p=0.0289), confirming inherent destabilization despite the absence of mutations [5] [9].

Table 1: Mechanisms of TTR Tetramer Destabilization in ATTR Subtypes

ATTR SubtypePrimary DriversKey BiomarkersThermodynamic Impact
Hereditary (ATTRv)Genetic mutations (e.g., V30M, V122I)Reduced plasma TTR (↓29% in variant carriers)Altered subunit interfaces, ↓activation energy for dissociation
Wild-type (ATTRwt)Age-related oxidation, proteolytic cleavage↓Residual tetramer ratio post-urea (62.5% vs 65.8% controls)Cumulative hydrophobic core destabilization

Tafamidis counteracts these mechanisms by binding with nanomolar affinity to thyroxine pockets, increasing the kinetic barrier for dissociation. This stabilizes the tetramer, reducing monomer availability by >90% in serum assays [2] [8].

Amyloid Fibril Formation Kinetics and Tissue-Specific Deposition Dynamics

Amyloidogenesis follows a nucleation-polymerization model with four distinct kinetic phases:

  • Lag phase: Slow primary nucleation of monomers into oligomeric nuclei.
  • Exponential growth: Autocatalytic secondary nucleation where fibril surfaces catalyze new nuclei.
  • Plateau phase: Depletion of free monomers.
  • Aggregation saturation: Mature fibril formation [4] [10].

Mathematically, this is described by the Crystallization-Like Model (CLM):dα/dt = kₐα(1 - α) + k_b(1 - α)Where kₐ represents autocatalytic (secondary) nucleation and k_b denotes primary nucleation rates [4]. Transthyretin fibrillogenesis exhibits hyperbolic kinetics when primary nucleation dominates (k_b >> kₐ), observed in both recombinant TTR and patient-derived samples under physiological pH [4] [6].

Tissue-specific deposition is governed by:

  • Cardiac tropism: Electrostatic interactions between positively charged TTR fragments (e.g., residues 46–59) and negatively charged glycosaminoglycans in myocardial extracellular matrix [1].
  • Neural susceptibility: Endoneurial capillary retention of partially unfolded monomers in peripheral nerves, exacerbated by local pH gradients [3] [10].

Table 2: Kinetic Parameters of TTR Amyloid Formation

Kinetic ParameterDescriptionExperimental MeasurementImpact of Tafamidis
Lag time (tₗₐg)Duration of nucleation onsetNonlinear scaling with initial concentrationProlongs tₗₐg by 2.5-fold
Half-completion time (t₅₀)Time to 50% fibril formationUrea denaturation + ELISAIncreases t₅₀ by >300%
Secondary nucleation rate (kₐ)Surface-catalyzed nucleationThioflavin T fluorescenceSuppresses kₐ by 68%

Genetic Variants and Their Impact on Transthyretin Misfolding Pathways

Over 130 pathogenic TTR variants alter misfolding kinetics through three mechanisms:

  • Thermodynamic destabilizers (e.g., V30M, V122I): Accelerate tetramer dissociation 10–100-fold. V30M, the most common variant (endemic in Portugal/Japan), reduces tetramer melting temperature (Tₘ) by 8°C, favoring rapid monomer misfolding into neuropathic amyloid [3] [2].
  • Kinetic stabilizers (e.g., T119M): Paradoxically increase tetramer integrity. Heterozygotes with V30M/T119M exhibit delayed disease onset due to hybrid tetramer stabilization [2].
  • Cleavage-enhancers (e.g., S52P): Generate highly amyloidogenic C-terminal fragments (residues 49–127) via proteolysis at residue 48, accelerating cardiac deposition [2] [5].

Table 3: Phenotypic Classification of Major TTR Variants

VariantClinical PhenotypeTetramer StabilityMisfolding Pathway
V30MEarly-onset neuropathy (<50 yrs)↓↓↓ Tₘ (-8°C)Monomer-dominated misfolding
V122ICardiomyopathy (HFpEF/LVH)↓↓ Plasma TTR (↓18%)Fragmentation-enhanced fibrillogenesis
T119MAsymptomatic (protective)↑ Tₘ (+3°C)Suppresses dissociation in hybrid tetramers
D58ALeptomeningeal amyloidosis↓↓↓ Proteolytic resistanceC-terminal fragment aggregation

Genotype-phenotype correlations reveal that variant aggregation propensity (e.g., V122I’s cardiac tropism) depends on:

  • Local pH sensitivity (e.g., V122I misfolds faster at myocardial pH 6.7) [3].
  • Tissue-specific chaperones (e.g., clusterin in nerves retards V30M aggregation) [10].

Population studies confirm destabilizing variants (p.V142I, p.H110N) increase all-cause mortality (HR 1.65, p<0.01), highlighting their systemic impact beyond symptomatic disease [9].

Properties

CAS Number

951395-08-7

Product Name

Tafamidis meglumine

IUPAC Name

2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

Molecular Formula

C21H24Cl2N2O8

Molecular Weight

503.3 g/mol

InChI

InChI=1S/C14H7Cl2NO3.C7H17NO5/c15-9-3-8(4-10(16)6-9)13-17-11-2-1-7(14(18)19)5-12(11)20-13;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-6H,(H,18,19);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1

InChI Key

DQJDBUPLRMRBAB-WZTVWXICSA-N

SMILES

CNCC(C(C(C(CO)O)O)O)O.C1=CC2=C(C=C1C(=O)O)OC(=N2)C3=CC(=CC(=C3)Cl)Cl

Solubility

Soluble in DMSO

Synonyms

Tafamidis meglumine; Fx 1006A; Fx-1006A; Fx1006A; PF-06291826; PF 06291826; PF06291826;

Canonical SMILES

CNCC(C(C(C(CO)O)O)O)O.C1=CC2=C(C=C1C(=O)O)OC(=N2)C3=CC(=CC(=C3)Cl)Cl

Isomeric SMILES

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=CC2=C(C=C1C(=O)O)OC(=N2)C3=CC(=CC(=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.